molecular formula C16H12FN3O3 B1672859 Flubendazole CAS No. 31430-15-6

Flubendazole

Cat. No. B1672859
CAS RN: 31430-15-6
M. Wt: 313.28 g/mol
InChI Key: CPEUVMUXAHMANV-UHFFFAOYSA-N
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Description

Flubendazole is a benzimidazole derivative with the chemical formula C16H12FN3O3 . It is primarily used as an anthelmintic, which means it is effective against parasitic worms. This compound is used in both human and veterinary medicine to treat various helminth infections. It is chemically similar to mebendazole, with the primary difference being the addition of a fluorine atom .

Scientific Research Applications

Flubendazole has a wide range of scientific research applications, including:

Mechanism of Action

Flubendazole exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule formation affects the cellular structure and function of the parasites, leading to their death. In cancer cells, this compound’s mechanism involves the inhibition of the STAT3 signaling pathway and the activation of autophagy, which induces apoptosis in cancer cells .

Safety and Hazards

Flubendazole is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Flubendazole has shown promising anti-tumor effects in different types of cancers, including breast cancer, melanoma, prostate cancer, colorectal cancer, and lung cancer . It has been found to exhibit valid antitumor activity in vitro as well as in vivo . Further studies are needed to explore the potential of this compound as a therapeutic agent in cancer treatment .

Biochemical Analysis

Biochemical Properties

Flubendazole interacts with various enzymes, proteins, and other biomolecules. The metabolism of this compound and the activities of selected biotransformation enzymes have been studied in Haemonchus contortus strains . The resolution of this compound and its degradants has been accomplished by using liquid chromatography .

Cellular Effects

This compound has effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies has been reported .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function have been studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flubendazole can be synthesized through a multi-step process involving the following key steps:

    Formation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core by reacting o-phenylenediamine with a carboxylic acid derivative.

    Introduction of Fluorobenzoyl Group: The next step involves the introduction of the fluorobenzoyl group to the benzimidazole core. This is typically achieved through a Friedel-Crafts acylation reaction using a fluorobenzoyl chloride.

    Carbamoylation: The final step involves the carbamoylation of the benzimidazole derivative to form this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production also includes purification steps such as recrystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Flubendazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can result in the replacement of the fluorine atom with other functional groups .

Comparison with Similar Compounds

Flubendazole is chemically similar to other benzimidazole derivatives, such as:

Uniqueness

The addition of the fluorine atom in this compound enhances its efficacy and spectrum of activity compared to other benzimidazole derivatives. This unique structural feature makes this compound a valuable compound in both medical and veterinary applications .

properties

IUPAC Name

methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEUVMUXAHMANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023058
Record name Flubendazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31430-15-6
Record name Flubendazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Flubendazole [USAN:INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flubendazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08974
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Record name Flubendazole
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Record name Flubendazole
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Record name Flubendazole
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Record name FLUBENDAZOLE
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Melting Point

> 260
Record name Flubendazole
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URL https://www.drugbank.ca/drugs/DB08974
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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